molecular formula C10H9N3 B1625889 1h-Benzimidazole-2-propanenitrile CAS No. 51100-82-4

1h-Benzimidazole-2-propanenitrile

Cat. No.: B1625889
CAS No.: 51100-82-4
M. Wt: 171.2 g/mol
InChI Key: CKPCDTRDHYFHLI-UHFFFAOYSA-N
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Description

1h-Benzimidazole-2-propanenitrile is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a propanenitrile group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

1h-Benzimidazole-2-propanenitrile can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with an appropriate nitrile compound under acidic conditions. Another method includes the cyclization of 2-nitroaniline derivatives in the presence of reducing agents like iron powder and formic acid .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-yielding, one-pot synthesis methods. For example, the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology is efficient and scalable . This method involves the use of commercially available carboxylic acids and provides high yields of the desired benzimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

1h-Benzimidazole-2-propanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms of the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

1h-Benzimidazole-2-propanenitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1h-Benzimidazole-2-propanenitrile involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also interferes with DNA and RNA synthesis by mimicking nucleotide structures, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1h-Benzimidazole-2-propanenitrile is unique due to the presence of the propanenitrile group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature allows for greater versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCDTRDHYFHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484190
Record name 1h-benzimidazole-2-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51100-82-4
Record name 1h-benzimidazole-2-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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